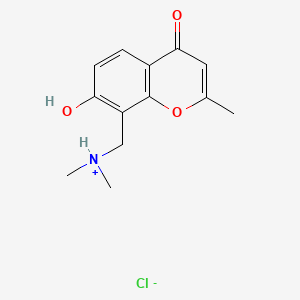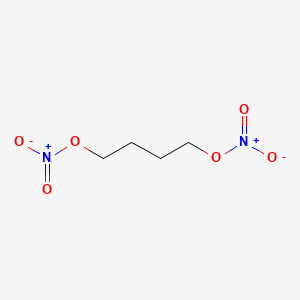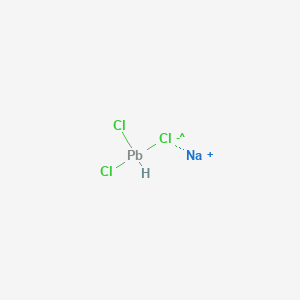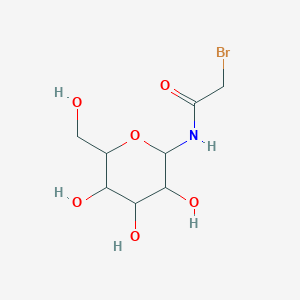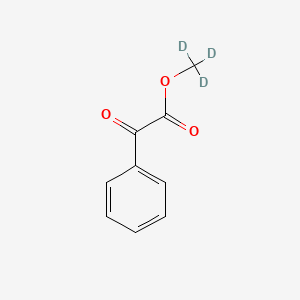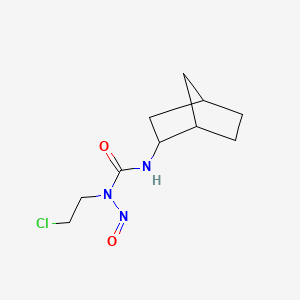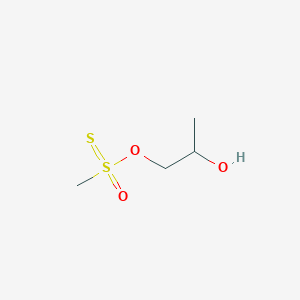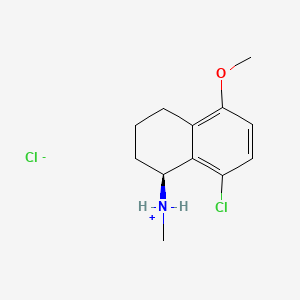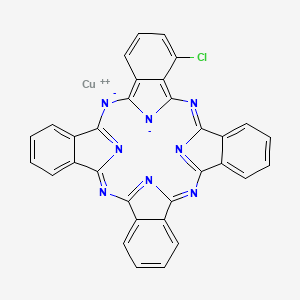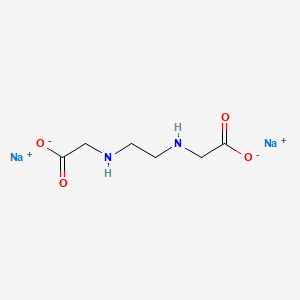
Disodium ethylenediaminediacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium ethylenediaminediacetate is a chelating agent widely used in various fields due to its ability to bind metal ions. It is a derivative of ethylenediaminetetraacetic acid, commonly known for its applications in complexation and sequestration of metal ions. This compound is particularly effective in forming stable complexes with divalent and trivalent metal ions, making it valuable in numerous industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of disodium ethylenediaminediacetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the disodium salt form. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is usually purified through crystallization and filtration to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium ethylenediaminediacetate primarily undergoes complexation reactions with metal ions. It can also participate in substitution reactions where the metal ion in the complex is replaced by another metal ion. Additionally, it can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Complexation: Metal ions such as calcium, magnesium, and iron are common reagents. The reactions are typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Other metal ions like zinc or copper can be used to replace the initially bound metal ion in the complex.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent parts.
Major Products Formed: The major products formed from these reactions are metal complexes, where the metal ion is tightly bound to the ethylenediaminediacetate ligand. These complexes are often water-soluble and stable under various conditions .
Wissenschaftliche Forschungsanwendungen
Disodium ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for titration and separation of metal ions.
Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metal ions.
Industry: Applied in water treatment processes to remove metal ions from wastewater, in the textile industry to prevent metal ion interference in dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of paper
Wirkmechanismus
The mechanism of action of disodium ethylenediaminediacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion removal and detoxification .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a broader range of applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites but still effective in metal ion sequestration
Uniqueness: Disodium ethylenediaminediacetate is unique in its specific binding affinity and stability with certain metal ions. Its disodium form enhances its solubility and ease of use in various applications compared to its parent compound, ethylenediaminetetraacetic acid .
Eigenschaften
CAS-Nummer |
38011-25-5 |
|---|---|
Molekularformel |
C6H10N2Na2O4 |
Molekulargewicht |
220.13 g/mol |
IUPAC-Name |
disodium;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.2Na/c9-5(10)3-7-1-2-8-4-6(11)12;;/h7-8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
QMIFISRIAJBCGZ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
5657-17-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


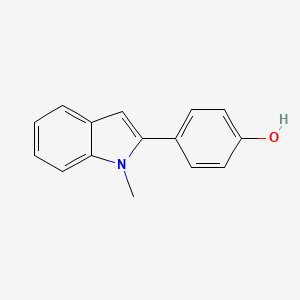
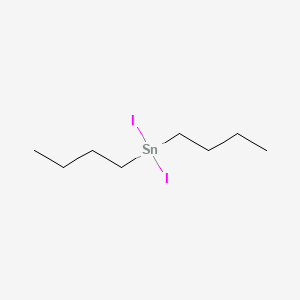
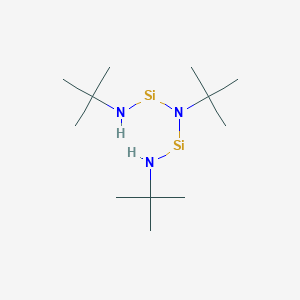
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
